molecular formula C11H12N8OS2 B3035786 2-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfanyl]-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]acetohydrazide CAS No. 338418-78-3

2-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfanyl]-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]acetohydrazide

Cat. No.: B3035786
CAS No.: 338418-78-3
M. Wt: 336.4 g/mol
InChI Key: UNNLZFKDFWYAED-UHFFFAOYSA-N
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Description

This compound belongs to the acetohydrazide class, featuring a hybrid heterocyclic scaffold combining 1,2,4-triazole and 1,2-thiazole moieties. The structure includes a sulfanyl bridge at the 3-position of the thiazole ring and an ethanimidoyl group substituted with a 1,2,4-triazole. Its structural complexity suggests reactivity amenable to further functionalization, as seen in analogous compounds .

Properties

IUPAC Name

N-[(Z)-[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]-2-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N8OS2/c1-7-8(2-12)11(18-22-7)21-4-10(20)17-16-9(13)3-19-6-14-5-15-19/h5-6H,3-4H2,1H3,(H2,13,16)(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNNLZFKDFWYAED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NS1)SCC(=O)NN=C(CN2C=NC=N2)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NS1)SCC(=O)N/N=C(/CN2C=NC=N2)\N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N8OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801111109
Record name 2-[(4-Cyano-5-methyl-3-isothiazolyl)thio]acetic acid 2-[1-imino-2-(1H-1,2,4-triazol-1-yl)ethyl]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801111109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338418-78-3
Record name 2-[(4-Cyano-5-methyl-3-isothiazolyl)thio]acetic acid 2-[1-imino-2-(1H-1,2,4-triazol-1-yl)ethyl]hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338418-78-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(4-Cyano-5-methyl-3-isothiazolyl)thio]acetic acid 2-[1-imino-2-(1H-1,2,4-triazol-1-yl)ethyl]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801111109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 2-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfanyl]-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]acetohydrazide is a hydrazide derivative characterized by a complex structure that includes both thiazole and triazole rings. This unique combination suggests a range of potential biological activities, including antimicrobial, antifungal, anticancer, and possibly herbicidal properties. This article will explore the biological activity of this compound based on current research findings and case studies.

Molecular Characteristics

PropertyValue
Molecular Formula C11_{11}H12_{12}N8_{8}O2_{2}S2_{2}
Molecular Weight 336.4 g/mol
CAS Number 338418-78-3
IUPAC Name N-[[1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]amino]-2-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfanyl]acetamide

Antimicrobial Activity

Research indicates that compounds with thiazole and triazole moieties exhibit significant antimicrobial properties. The presence of the cyano group further enhances these effects. For instance, derivatives of thiazoles have been shown to possess potent activity against various bacterial strains and fungi.

Anticancer Potential

The dual heterocyclic structure of this compound suggests potential anticancer activity. Studies have indicated that similar compounds can inhibit cancer cell growth by interfering with DNA synthesis and inducing apoptosis in cancer cells. For example, certain thiazole derivatives have demonstrated cytotoxic effects against human cancer cell lines, with IC50_{50} values indicating effective concentrations for cell growth inhibition.

Case Studies

  • Thiazole Derivatives in Cancer Research
    • A study demonstrated that a series of thiazole-linked compounds exhibited significant cytotoxicity against A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cell lines. The most active compound showed an IC50_{50} less than that of the standard drug doxorubicin .
  • Antifungal Activity
    • Compounds containing the triazole ring have been noted for their antifungal properties. A recent investigation into triazole derivatives revealed their effectiveness against Candida species, with some exhibiting low MIC (Minimum Inhibitory Concentration) values .
  • Mechanism of Action
    • The mechanism by which these compounds exert their biological effects often involves interaction with specific molecular targets such as enzymes or receptors involved in cellular metabolism. For instance, it has been suggested that they may disrupt metabolic pathways critical for microbial survival or cancer cell proliferation .

Structure-Activity Relationship (SAR)

The biological efficacy of this compound can be attributed to its structural components:

  • Thiazole Ring : Known for its role in enhancing antimicrobial and anticancer activities.
  • Triazole Moiety : Contributes to antifungal properties and may also play a role in cytotoxicity against cancer cells.
  • Cyano Group : Often associated with increased herbicidal activity and potential enzyme inhibition.

Comparison with Similar Compounds

Key Observations :

  • Substituents like cyano (electron-withdrawing) or allyl (electron-donating) modulate electronic properties and solubility .

Key Observations :

  • Higher melting points (e.g., 290°C for 8a) correlate with increased aromaticity and crystallinity .
  • Yields for triazole-thioacetohydrazides typically exceed 75%, indicating efficient synthetic protocols .

Key Observations :

  • Anti-exudative activity in triazole derivatives highlights the role of sulfanyl and hydrazide groups in modulating inflammation .
  • Thiophene and benzodioxol substituents (e.g., in ) may enhance blood-brain barrier penetration for CNS-targeted applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfanyl]-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]acetohydrazide
Reactant of Route 2
Reactant of Route 2
2-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfanyl]-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]acetohydrazide

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